Sodium isonicotinate

Descripción general

Descripción

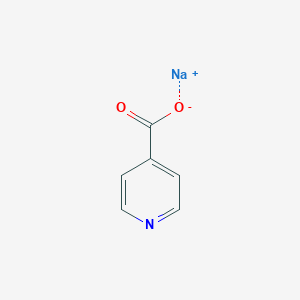

Sodium isonicotinate (CAS 16887-79-9) is the sodium salt of isonicotinic acid, with the molecular formula C₆H₄NNaO₂ and a molecular weight of 145.09 g/mol. It is a white crystalline powder with a melting point range of 7.0–10.0°C (50 g/L in H₂O at 25°C) . Structurally, it consists of a pyridine ring substituted with a carboxylate group at the 4-position, coordinated to a sodium ion. This compound is commercially available in purities ≥99.0% and is utilized in pharmaceuticals, hydrotropy for drug solubilization (e.g., oxamniquine), and as a precursor in metal-organic frameworks (MOFs) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium isonicotinate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing, pH adjustment, and crystallization helps in achieving consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: Sodium isonicotinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isonicotinic acid N-oxide.

Reduction: It can be reduced to form isonicotinamide.

Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Isonicotinic acid N-oxide.

Reduction: Isonicotinamide.

Substitution: Metal isonicotinates.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Sodium isonicotinate serves as a ligand in coordination chemistry. It forms metal-organic frameworks (MOFs) and other coordination compounds, enhancing the stability and solubility of metal ions in various reactions.

Biological Studies

This compound is utilized in enzyme inhibition studies and as a precursor for synthesizing biologically active compounds. It has been investigated for its potential therapeutic effects, including:

- Vasodilation : Studies suggest that it may act as a vasodilator, which could be beneficial in treating cardiovascular conditions.

- Antiproliferative Effects : Research indicates that this compound may exert antiproliferative effects on carcinoma cells, making it a candidate for cancer research .

Medical Applications

This compound has been explored for its role in managing conditions such as diabetic ketoacidosis. In clinical studies, it was found that administering sodium nicotinate alongside insulin led to more significant reductions in plasma free fatty acids and improved hormonal responses compared to insulin alone .

Industrial Applications

This compound is used in the pharmaceutical industry as an intermediate in chemical synthesis. Its ability to form stable complexes with various metal ions makes it valuable for producing pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes demonstrated its potential as a lead compound for drug development targeting metabolic pathways involved in cancer proliferation .

Case Study 2: Diabetic Ketoacidosis Treatment

In a clinical trial involving patients with severe ketoacidosis, the addition of sodium nicotinate to standard insulin therapy resulted in improved metabolic outcomes, highlighting its potential role in enhancing treatment protocols for diabetes-related complications .

Mecanismo De Acción

The mechanism of action of sodium isonicotinate involves its interaction with specific molecular targets and pathways. It acts as a ligand that can bind to metal ions, forming stable complexes. These complexes can then participate in various biochemical processes. In medicinal applications, this compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .

Comparación Con Compuestos Similares

Sodium isonicotinate shares structural and functional similarities with methyl isonicotinate (MIN), ethyl isonicotinate, and dexamethasone isonicotinate. Below is a detailed comparison:

Structural Comparison

Physicochemical Properties

Research Findings and Innovations

- This compound :

- Methyl/Ethyl isonicotinate :

- Dexamethasone isonicotinate :

- Classified under HS 29372200 for trade; FDA-listed active ingredient .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sodium Isonicotinate with high purity, and how can researchers optimize reaction conditions to minimize by-products?

- Methodological Answer : Synthesis typically involves the neutralization of isonicotinic acid with sodium hydroxide under controlled pH (8–10) and temperature (60–80°C). Optimization can be achieved via Design of Experiments (DoE) to assess variables like molar ratios, solvent selection (e.g., water vs. ethanol), and reaction time. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for purity validation .

Q. How should researchers design in vitro experiments to evaluate the antimicrobial efficacy of this compound against common bacterial strains?

- Methodological Answer : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only). Employ a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Replicate experiments in triplicate to ensure statistical validity. Data analysis should include log reduction calculations and time-kill curves .

Q. What analytical techniques are essential for characterizing the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess hygroscopicity (dynamic vapor sorption), thermal degradation (Differential Scanning Calorimetry), and photostability (ICH Q1B guidelines). Accelerated stability testing (40°C/75% RH) over 6 months, with periodic sampling, can predict shelf life. Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to detect structural changes .

Advanced Research Questions

Q. What methodologies are recommended for investigating the molecular interactions between this compound and bacterial enzymes at the atomic level?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve enzyme-ligand structures. Computational approaches like molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) can predict binding affinities and conformational changes. Validate findings with Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Q. How can conflicting data on the pharmacokinetic properties of this compound be systematically analyzed to identify contributing variables?

- Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines. Stratify data by administration route (oral vs. intravenous), species (rodent vs. primate), and formulation (salt vs. free acid). Apply multivariate regression to isolate factors like bioavailability differences. In vitro-in vivo correlation (IVIVC) models can bridge dissolution and absorption data .

Q. What experimental frameworks are suitable for assessing the long-term cytotoxic effects of this compound in human cell lines?

- Methodological Answer : Use a tiered approach:

- Short-term : MTT assays (24–72 hours) to determine IC50.

- Long-term : Clonogenic assays (2–3 weeks) to evaluate reproductive death.

- Include transcriptomic profiling (RNA-seq) to identify pathways affected by chronic exposure. Normalize results to baseline apoptosis rates using flow cytometry .

Q. Contradiction Resolution & Hypothesis Testing

Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods (OECD 105) at controlled temperatures (25°C ± 0.5). Compare solvents (water, DMSO, PBS) with documented dielectric constants. Use Hansen Solubility Parameters (HSP) to model interactions. Publish raw data (e.g., UV-Vis calibration curves) to enhance reproducibility .

Q. What strategies can reconcile conflicting evidence on the role of this compound in biofilm inhibition?

- Methodological Answer : Standardize biofilm models (e.g., Calgary Biofilm Device) and growth media (TSB vs. LB). Quantify biomass via crystal violet staining and metabolic activity via resazurin assays. Confocal microscopy with LIVE/DEAD staining can visualize spatial inhibition. Report results with strain-specific metadata (e.g., biofilm-forming genes) .

Q. Experimental Design & PICOT Framework

Q. How can the PICOT framework structure a study comparing this compound’s efficacy to isoniazid in tuberculosis models?

- PICOT Breakdown :

- P : Mycobacterium tuberculosis-infected murine models.

- I : Daily oral this compound (50 mg/kg).

- C : Isoniazid (25 mg/kg).

- O : Bacterial load reduction (log CFU) in lungs.

- T : 28-day treatment.

Q. Data Presentation & Reproducibility

Q. What guidelines ensure transparent reporting of this compound’s antioxidant activity in peer-reviewed studies?

Propiedades

Número CAS |

16887-79-9 |

|---|---|

Fórmula molecular |

C6H5NNaO2 |

Peso molecular |

146.10 g/mol |

Nombre IUPAC |

sodium;pyridine-4-carboxylate |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9); |

Clave InChI |

HCYCXCGNTXGKLQ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)[O-].[Na+] |

SMILES isomérico |

C1=CN=CC=C1C(=O)[O-].[Na+] |

SMILES canónico |

C1=CN=CC=C1C(=O)O.[Na] |

Key on ui other cas no. |

16887-79-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.